molecular formula C21H17ClN4O2 B14921551 N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B14921551
M. Wt: 392.8 g/mol
InChI Key: XCPVJWIJHBMKEL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures ranging from 0°C to 100°C . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

N-(5-chloro-2-cyanophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C21H17ClN4O2/c22-15-7-5-14(12-23)17(11-15)25-20(27)13-6-8-16-18(10-13)24-19-4-2-1-3-9-26(19)21(16)28/h5-8,10-11H,1-4,9H2,(H,25,27)

InChI Key

XCPVJWIJHBMKEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=CC(=C4)Cl)C#N)C(=O)N2CC1

Origin of Product

United States

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